![molecular formula C20H14N2O5 B303001 2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B303001.png)
2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
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Overview
Description
2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, studies have suggested that it exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory and antioxidant effects by modulating the expression of various cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide can modulate various biochemical and physiological processes. It has been shown to inhibit the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also exhibits antioxidant effects by scavenging reactive oxygen species and inhibiting lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its versatility. It can be used in various assays to study its effects on different biochemical and physiological processes. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, more studies are needed to determine its safety and efficacy in vivo and its potential use in cancer treatment and prevention.
Synthesis Methods
The synthesis of 2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction between 2-furylacetic acid and 4-hydroxybenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography to obtain the desired compound.
Scientific Research Applications
2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various research fields. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for cancer treatment and prevention. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.
properties
Product Name |
2-(2-furylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide |
---|---|
Molecular Formula |
C20H14N2O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H14N2O5/c23-14-6-4-13(5-7-14)21-18(24)12-3-8-16-17(10-12)20(26)22(19(16)25)11-15-2-1-9-27-15/h1-10,23H,11H2,(H,21,24) |
InChI Key |
IDLGSUMNVSPYJN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)O |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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